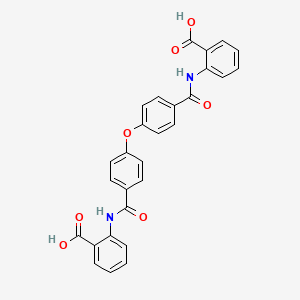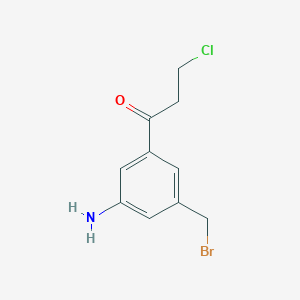
2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C28H20N2O7 and a molecular weight of 496.48 g/mol . This compound is characterized by its unique structure, which includes two benzoyl groups connected by an oxybis(benzoyl) linkage and two azanediyl groups. It is often used as a building block in the synthesis of more complex molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid typically involves the reaction of 4,4’-oxybis(benzoyl chloride) with 2-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of byproducts. Purification is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-((Pyridine-2,6-dicarbonyl)bis(azanediyl))dibenzoic acid: This compound has a similar structure but includes a pyridine ring, which can alter its chemical properties and reactivity.
4,4’-((Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid):
Uniqueness
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is unique due to its oxybis(benzoyl) linkage, which provides specific steric and electronic characteristics. This makes it particularly useful in the synthesis of materials with high thermal stability and mechanical strength .
特性
CAS番号 |
328265-32-3 |
|---|---|
分子式 |
C28H20N2O7 |
分子量 |
496.5 g/mol |
IUPAC名 |
2-[[4-[4-[(2-carboxyphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H20N2O7/c31-25(29-23-7-3-1-5-21(23)27(33)34)17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChIキー |
UIRNMCRFFYWCBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)



![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)



![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)

![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
